Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate
CAS No.:
Cat. No.: VC16695189
Molecular Formula: C19H22FNO2
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22FNO2 |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | ethyl 2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetate |
| Standard InChI | InChI=1S/C19H22FNO2/c1-2-23-19(22)11-13-3-5-14(6-4-13)16-9-10-21-18-8-7-15(20)12-17(16)18/h7-10,12-14H,2-6,11H2,1H3 |
| Standard InChI Key | QDLYWXDVXDNKRG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F |
Introduction
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a complex structure, incorporating a cyclohexane core with an ethyl acetate group attached via a carbon chain to a fluorinated quinoline structure. Its molecular formula and weight are not explicitly detailed in the available literature, but it is known to be approximately 313.37 g/mol.
Key Features:
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Molecular Structure: Cyclohexane ring substituted with a fluoroquinoline moiety.
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Biological Activity: Acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and cancer progression.
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Applications: Potential therapeutic use in cancer treatment due to its ability to enhance anti-tumor immunity.
Chemical Reactions:
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Hydrolysis: Possible under extreme conditions.
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Oxidation: May occur with strong acids or bases.
Biological Activity and Therapeutic Potential
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate primarily functions as an IDO inhibitor. IDO is an enzyme that catalyzes the conversion of tryptophan into kynurenine, a process linked to immune suppression and tumor growth. By inhibiting IDO, this compound can increase tryptophan levels, thereby enhancing anti-tumor immune responses. This mechanism makes it a promising candidate for cancer therapy.
Therapeutic Applications:
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Cancer Treatment: Enhances anti-tumor immunity by inhibiting IDO.
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Immune Regulation: Modulates immune responses by affecting tryptophan metabolism.
Comparison with Similar Compounds
Other compounds, such as Linrodostat, also feature quinoline structures and are involved in similar therapeutic areas. Linrodostat is a small molecule drug with multiple investigational indications, including cancer treatment, and has reached Phase III clinical trials . While Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate and Linrodostat share some structural similarities, their specific biological targets and applications may differ.
Comparative Analysis:
| Compound | Molecular Formula | Biological Activity | Therapeutic Potential |
|---|---|---|---|
| Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate | Not specified | IDO inhibitor | Cancer treatment |
| Linrodostat | C24H24ClFN2O | Investigational drug | Multiple indications, including cancer |
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